3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-BIPHENYL-4-YL-2-PHENYLQUINAZOLIN-4(3H)-ONE is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core substituted with biphenyl and phenyl groups, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BIPHENYL-4-YL-2-PHENYLQUINAZOLIN-4(3H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of biphenyl and phenyl groups can be done via substitution reactions using suitable halides and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-BIPHENYL-4-YL-2-PHENYLQUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halides, acids, or bases under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution could introduce various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-BIPHENYL-4-YL-2-PHENYLQUINAZOLIN-4(3H)-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the biphenyl group, which may affect its biological activity.
3-Biphenyl-4-ylquinazolin-4(3H)-one: Similar structure but without the additional phenyl group.
4(3H)-Quinazolinone derivatives: A broad class of compounds with varying substituents that influence their properties.
Uniqueness
3-BIPHENYL-4-YL-2-PHENYLQUINAZOLIN-4(3H)-ONE is unique due to the presence of both biphenyl and phenyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C26H18N2O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-phenyl-3-(4-phenylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H18N2O/c29-26-23-13-7-8-14-24(23)27-25(21-11-5-2-6-12-21)28(26)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H |
InChI Key |
BIMIBHCVIWWKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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